molecular formula C11H15N3O2 B1298229 5-Amino-2-morpholin-4-yl-benzamide CAS No. 50891-32-2

5-Amino-2-morpholin-4-yl-benzamide

Cat. No. B1298229
CAS RN: 50891-32-2
M. Wt: 221.26 g/mol
InChI Key: SONGFFCXIADOFS-UHFFFAOYSA-N
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Description

“5-Amino-2-morpholin-4-yl-benzamide” is a synthetic compound with the empirical formula C11H15N3O2 and a molecular weight of 221.26 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “5-Amino-2-morpholin-4-yl-benzamide” can be represented by the SMILES string NC(C1=CC(N2CCOCC2)=CC=C1N)=O . The InChI representation is 1S/C11H15N3O2/c12-10-2-1-8(7-9(10)11(13)15)14-3-5-16-6-4-14/h1-2,7H,3-6,12H2,(H2,13,15) .


Physical And Chemical Properties Analysis

“5-Amino-2-morpholin-4-yl-benzamide” is a solid substance . It has an empirical formula of C11H15N3O2 and a molecular weight of 221.26 .

Scientific Research Applications

Proteomics Research

5-Amino-2-morpholin-4-yl-benzamide: is utilized in proteomics research due to its potential as a biochemical tool . Its molecular structure allows it to interact with various proteins, which can be useful for probing protein functions, interactions, and pathways.

Antiviral Therapeutics

Research has indicated that compounds containing morpholinyl groups, like 5-Amino-2-morpholin-4-yl-benzamide , show promise in antiviral activity. They are being studied for their efficacy against viruses such as the Newcastle disease virus, potentially leading to new antiviral drugs .

Biochemical Analysis

In biochemical analysis, 5-Amino-2-morpholin-4-yl-benzamide serves as a reagent for proteomics research. It’s used to study protein expression and to identify proteins in complex biological samples .

Organic Synthesis

This compound is also significant in organic synthesis, where it can be used as a building block for creating more complex molecules. Its amine and amide groups make it a versatile precursor for various synthetic pathways .

Medicinal Chemistry

In medicinal chemistry, 5-Amino-2-morpholin-4-yl-benzamide is explored for its role in the synthesis of potential therapeutic agents. Its structure is a key component in the design of molecules with desired biological activities .

Chemical Engineering

In chemical engineering, such compounds are important for process development and optimization, particularly in the synthesis and scaling up of pharmaceuticals and other chemicals .

Analytical Chemistry

5-Amino-2-morpholin-4-yl-benzamide: may be used in analytical chemistry as a standard or reference compound. Its well-defined structure and properties can help in the calibration of instruments and validation of analytical methods .

properties

IUPAC Name

5-amino-2-morpholin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-8-1-2-10(9(7-8)11(13)15)14-3-5-16-6-4-14/h1-2,7H,3-6,12H2,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONGFFCXIADOFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60358453
Record name 5-Amino-2-morpholin-4-yl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-morpholin-4-yl-benzamide

CAS RN

50891-32-2
Record name 5-Amino-2-morpholin-4-yl-benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60358453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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